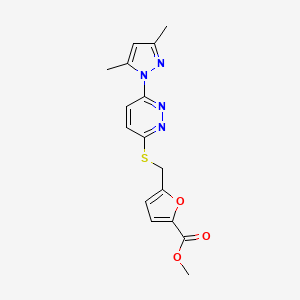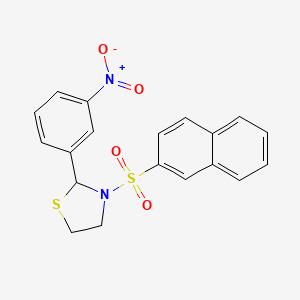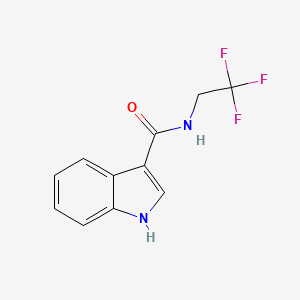
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide” is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
Synthesis Analysis
N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . A series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities . In 2019, Ye and co-workers reported the use of chiral primary amine C20 as a catalyst to catalyze the remote regioselective asymmetric [3 + 2] cycloaddition reaction between N-2,2,2-trifluoroethyl isatin ketimines 1 and cyclic 2,4-dienones 45 .Chemical Reactions Analysis
N-2,2,2-trifluoroethylisatin ketimines have been involved in various organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products . For example, they have been used in the remote regioselective asymmetric [3 + 2] cycloaddition reaction .Mechanism of Action
Target of Action
It is known that similar compounds, such as lotilaner, target the gamma-aminobutyric acid (gaba)-gated chloride channel (gabacl) selective for mites .
Mode of Action
Lotilaner, a compound with a similar structure, acts as a non-competitive antagonist of the gaba-gated chloride channel (gabacl) selective for mites . Inhibition of GABACl causes a paralytic action in the target organism, leading to death .
Biochemical Pathways
It is known that similar compounds can be involved in various organic synthesis reactions, such as [3+2] cycloaddition .
Result of Action
Similar compounds have been shown to cause paralysis in target organisms, leading to death .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide in lab experiments is its potency and selectivity for the P2X7 receptor. This compound has been shown to be highly effective in blocking this receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Future Directions
There are several future directions for the study of N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide. One potential direction is the development of novel analogs of this compound with improved potency and selectivity for the P2X7 receptor. Another direction is the investigation of the potential therapeutic applications of this compound in other fields of medicine such as cancer and neurological disorders. Additionally, further studies are needed to elucidate the long-term effects and potential toxicity of this compound.
Synthesis Methods
The synthesis of N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide involves the reaction of 2,2,2-trifluoroethylamine with 1H-indole-3-carboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and results in the formation of the desired product.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of chronic pain. Studies have shown that this compound is a potent antagonist of the P2X7 receptor, which is involved in the transmission of pain signals in the body. By blocking this receptor, this compound has been shown to reduce pain in animal models.
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)6-16-10(17)8-5-15-9-4-2-1-3-7(8)9/h1-5,15H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBCAHPOHCIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949736.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2949737.png)
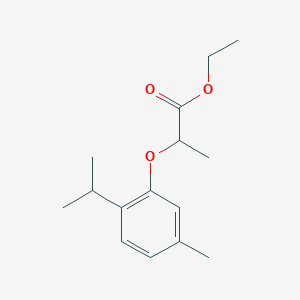
![Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B2949739.png)
![3-chloro-4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2949740.png)

![N,N'-(hexane-1,6-diyl)bis(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide)](/img/structure/B2949742.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2949743.png)
![3-(3-ethoxypropyl)-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2949744.png)
![N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949746.png)
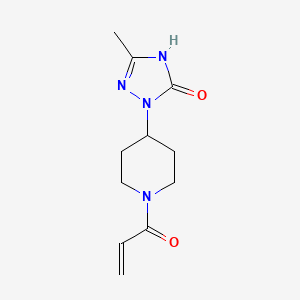
![N-Methyl-N-[2-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2949750.png)
